REACTION_CXSMILES
|
[C:1]([N:4]1[C:9]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:8]=2[O:7][C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2]>C(O)C.[Ni]>[C:1]([N:4]1[C:9]2[CH:10]=[C:11]([NH2:14])[CH:12]=[CH:13][C:8]=2[O:7][C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The catalyst was filtered off from the reaction mixture
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(OC2=C1C=C(C=C2)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |